
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Compounds with structures similar to 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione have been utilized in chemical synthesis, showcasing their role as intermediates in the preparation of complex molecules. For example, studies on morpholine diones have led to the development of novel synthetic pathways for creating cyclic depsipeptides and other heterocyclic compounds, highlighting their utility in constructing pharmacologically active molecules and exploring new synthetic methodologies (Obrecht & Heimgartner, 1987; Mawad et al., 2010).
Pharmaceutical Research
In the pharmaceutical domain, derivatives similar to 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione have been explored for their potential as bioactive molecules. Research includes the investigation of morpholine-dione derivatives as xanthine oxidase inhibitors and anti-inflammatory agents. This highlights the compound's potential relevance in treating diseases associated with oxidative stress and inflammation (Šmelcerović et al., 2013).
Materials Science
In materials science, the compound's structural motifs have been incorporated into the design of dye-sensitized solar cells, demonstrating the potential of such molecules in enhancing the photoelectric conversion efficiency. This application underscores the role of 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione related structures in renewable energy technologies and their contribution to the development of novel materials for solar energy conversion (Wu et al., 2009).
properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10(2)20-11(9-19-5-7-23-8-6-19)16-13-12(20)14(21)18(4)15(22)17(13)3/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCDBKQUCHHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

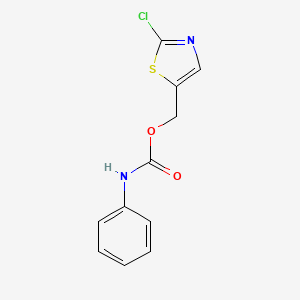

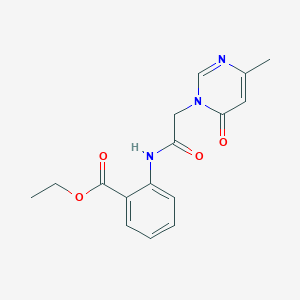
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
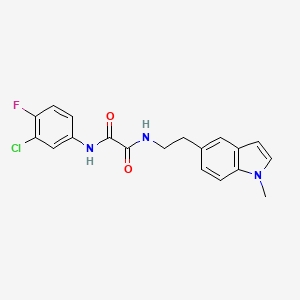
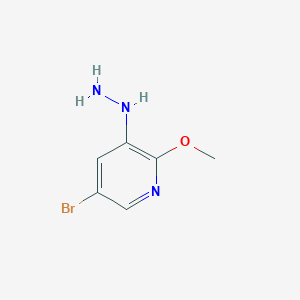
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)
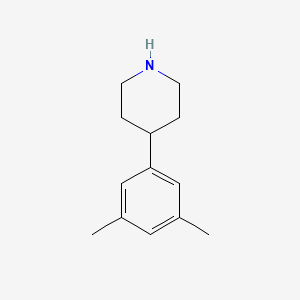
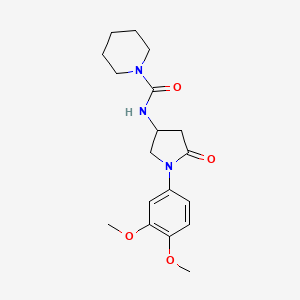
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)